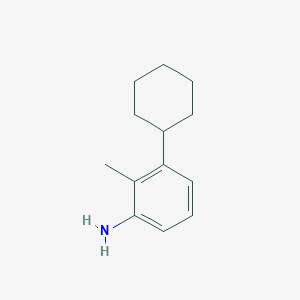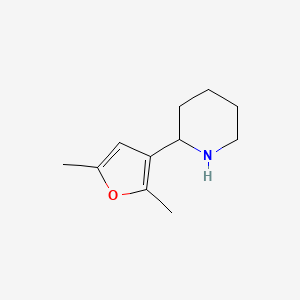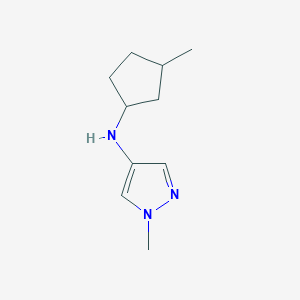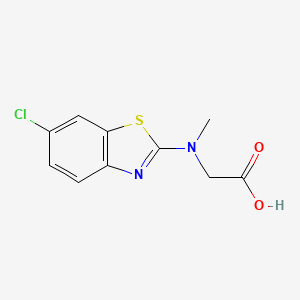
3-Cyclohexyl-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexyl-2-methylaniline is an organic compound belonging to the class of anilines It is characterized by the presence of a cyclohexyl group and a methyl group attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-2-methylaniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, the nitration of cyclohexylbenzene followed by reduction can yield the desired aniline derivative . Another method involves the direct nucleophilic substitution of haloarenes at high temperatures or through copper-mediated chemistry .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of modern transition-metal-catalyzed processes has improved the efficiency and yield of these reactions .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexyl-2-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aniline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents are hydrogen gas in the presence of a palladium catalyst or iron filings in acidic conditions.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aniline ring .
Scientific Research Applications
3-Cyclohexyl-2-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-2-methylaniline involves its interaction with specific molecular targets. The compound can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers. The pathways involved in its mechanism of action depend on the specific reactions and conditions under which it is used .
Comparison with Similar Compounds
Aniline: The parent compound of 3-Cyclohexyl-2-methylaniline, characterized by a simpler structure without the cyclohexyl and methyl groups.
N-Methylaniline: Similar to this compound but with a methyl group attached to the nitrogen atom instead of the aniline ring.
Cyclohexylamine: Contains a cyclohexyl group attached to an amine, but lacks the aromatic aniline ring.
Uniqueness: this compound is unique due to the presence of both a cyclohexyl group and a methyl group on the aniline ring. This structural feature imparts distinct chemical properties and reactivity compared to its simpler analogs .
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3-cyclohexyl-2-methylaniline |
InChI |
InChI=1S/C13H19N/c1-10-12(8-5-9-13(10)14)11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7,14H2,1H3 |
InChI Key |
BYYJYFCFDBDDAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2,2-Dimethylpropyl)[(3-methoxyphenyl)methyl]amine](/img/structure/B13258568.png)

![N-{5-azaspiro[3.5]nonan-8-yl}butanamide](/img/structure/B13258595.png)





![3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13258626.png)
amine](/img/structure/B13258632.png)
![2-[(4-Phenylbutan-2-yl)amino]ethan-1-ol](/img/structure/B13258638.png)
